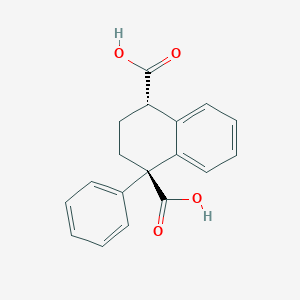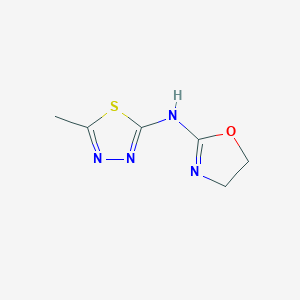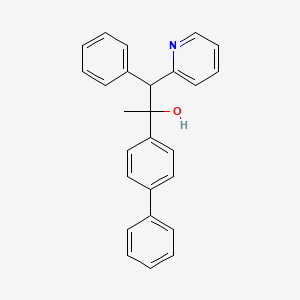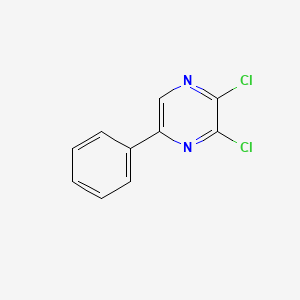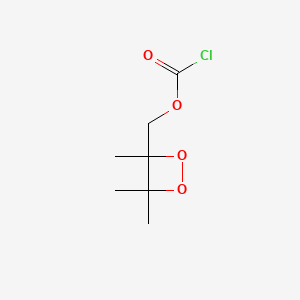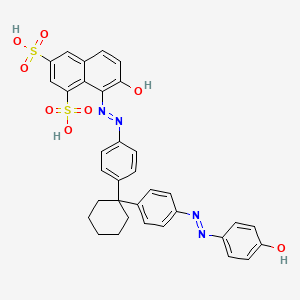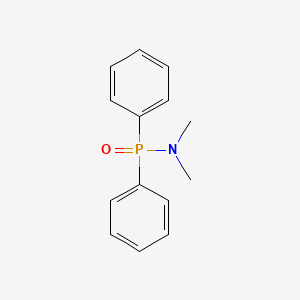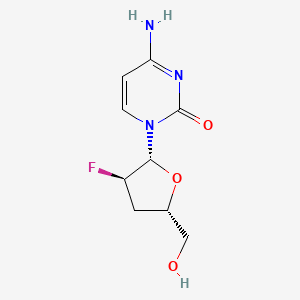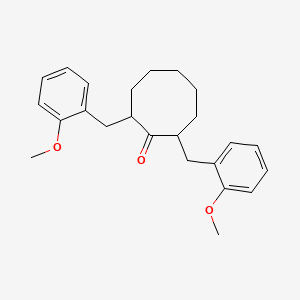
2,8-Bis(2-methoxybenzyl)cyclooctanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(2-methoxybenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O3. It is a derivative of cyclooctanone, featuring two 2-methoxybenzyl groups attached at the 2 and 8 positions of the cyclooctanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(2-methoxybenzyl)cyclooctanone typically involves the reaction of cyclooctanone with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Bis(2-methoxybenzyl)cyclooctanone can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclooctanone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2,8-Bis(2-methoxybenzyl)cyclooctanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,8-Bis(2-methoxybenzyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,8-Bis(2-methoxybenzyl)cyclooctanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Bis(2-methylbenzyl)cyclooctanone: Similar structure but with methyl groups instead of methoxy groups.
2,8-Bis(4-methoxybenzyl)cyclooctanone: Similar structure but with methoxy groups at the 4 positions instead of the 2 positions
Uniqueness
2,8-Bis(2-methoxybenzyl)cyclooctanone is unique due to the presence of methoxy groups at the 2 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Propriétés
Numéro CAS |
52186-12-6 |
|---|---|
Formule moléculaire |
C24H30O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2,8-bis[(2-methoxyphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C24H30O3/c1-26-22-14-8-6-10-18(22)16-20-12-4-3-5-13-21(24(20)25)17-19-11-7-9-15-23(19)27-2/h6-11,14-15,20-21H,3-5,12-13,16-17H2,1-2H3 |
Clé InChI |
UJSZRDVLUWRAEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2CCCCCC(C2=O)CC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


